The compound (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 200.25 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's structure features an azetidine ring substituted with a fluoromethyl group, and a piperidine moiety linked through a ketone functional group, which may contribute to its biological activity.
This compound can be found in several chemical databases, including PubChem, where it is cataloged under the identifier 2089695-09-8. It falls under the category of nitrogen-containing heterocycles, specifically classified as an azetidine derivative. The presence of both azetidine and piperidine rings suggests that it may exhibit properties characteristic of both classes of compounds, which are often utilized in drug design.
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone typically involves several key steps:
The molecular structure of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone can be represented using various notations:
InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h8-9,12H,1-7H2
C1CCNC(C1)C(=O)N2CC(C2)CF
These notations provide insight into the compound's connectivity and stereochemistry. The presence of both azetidine and piperidine rings within its structure suggests potential interactions with biological targets, particularly in pharmacological contexts.
The compound is expected to participate in various chemical reactions typical for amides and heterocycles:
The physical properties of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone include:
Chemical properties include:
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone has potential applications in various scientific fields:
Azetidine—a saturated four-membered heterocycle containing one nitrogen atom—has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. The historical significance of azetidine derivatives is deeply rooted in their presence within biologically active natural products and pharmaceuticals. Early examples include α-amino azetidine-2-carboxylic acid, identified as a proline antagonist in plant tissue cultures, which demonstrated the scaffold’s potential to disrupt biological pathways through structural mimicry [8]. This discovery paved the way for synthetic exploration, leading to thrombin inhibitors like exenta and melagatran, where the azetidine ring conferred conformational rigidity essential for target binding [8]. The 21st century witnessed accelerated interest due to advances in synthetic methodologies, particularly strain-driven ring-opening reactions and transition-metal-catalyzed functionalizations, enabling access to C-3-substituted azetidines critical for drug design [8].
The scaffold’s strategic value lies in its balanced physicochemical properties: reduced basicity compared to larger aza-heterocycles (pK~a~H of azetidine: 11.3 vs. piperidine: 11.2), improved metabolic stability, and enhanced three-dimensional character. These attributes make it an ideal surrogate for peptide bonds or planar heterocycles, mitigating off-target effects while improving membrane permeability [8]. For instance, in antiviral research, azetidine-containing compounds like arbidol derivatives were explored for hemagglutinin inhibition, leveraging the ring’s ability to anchor viral fusion machinery [7].
Table 1: Key Azetidine-Containing Drugs and Their Therapeutic Applications
Compound | Therapeutic Area | Biological Target | Structural Role of Azetidine |
---|---|---|---|
α-Amino azetidine-2-carboxylic acid | Plant biochemistry | Proline antagonist | Conformational mimic of proline |
Exenta/Melagatran | Anticoagulant | Thrombin | Rigid backbone for active-site binding |
Nicotianamine | Cardiovascular | ACE inhibitor | Chelation of metal ions in active site |
Arbidol derivatives | Antiviral | Hemagglutinin (Influenza) | Hydrophobic fusion domain interaction |
Mugineic acid | Iron metabolism | Phytosiderophore | Metal-chelating zwitterion formation |
Piperidine-azetidine methanone hybrids represent a strategic fusion of two pharmacologically significant heterocycles, engineered to engage multiple biological targets simultaneously. The piperidine moiety contributes favorable pharmacokinetic properties—including enhanced blood-brain barrier penetration and versatile hydrogen-bonding capabilities—while the azetidine introduces ring strain and conformational restraint, optimizing ligand-receptor complementarity [2] [6]. This synergy is exemplified in equilibrative nucleoside transporter (ENT) inhibitors, where the (piperidin-4-yl)(azetidin-1-yl)methanone core enables dual inhibition of ENT1 and ENT2, critical for modulating adenosine signaling in neurological and oncological contexts [2]. Structure-activity relationship (SAR) studies reveal that the methanone linker (–C(O)–) is indispensable, acting as a planar spacer that optimally orients both rings for target engagement without introducing metabolic liabilities [6].
Recent drug discovery campaigns have exploited this scaffold for its promiscuity toward G-protein-coupled receptors (GPCRs) and transporters. For example, derivatives bearing 4-arylpiperidine substitutions exhibit nanomolar affinity for sigma-1 (σ1) receptors and mu-opioid (μOR) receptors, validated through radioligand binding assays (K~i~ < 20 nM for σ1) [4]. The azetidine’s nitrogen serves as a hydrogen-bond acceptor, while the fluoromethyl group in (3-(fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone enhances hydrophobic pocket occupancy, as demonstrated in molecular docking simulations against ENT2 [2].
Table 2: Comparative Analysis of Piperidine-Azetidine Hybrid Pharmacophores
Hybrid Structure | Primary Targets | Affinity (K~i~ or IC~50~) | Key Structural Determinants |
---|---|---|---|
(Piperidin-4-yl)(azetidin-1-yl)methanone | ENT1/ENT2 | IC~50~: 0.2–5 µM | Methanone linker; N-alkylation on piperidine |
4-Benzylpiperidine-azetidine methanone | σ1 receptor | K~i~: 12 nM | Benzyl hydrophobic pocket occupancy |
3-Fluoromethyl variants | ENT2, μOR | IC~50~: 0.5 µM (ENT2) | Fluorine electrostatic interactions |
FPMINT analogues [2] | Nucleoside transporters | ENT2 selectivity > ENT1 (5–10×) | Fluorophenyl-piperazine attachment |
The incorporation of a fluoromethyl (–CH~2~F) group at the C-3 position of azetidine represents a sophisticated strategy to fine-tune the bioactivity and physicochemical profile of hybrid scaffolds. Fluorine’s high electronegativity (Pauling scale: 3.98) and small atomic radius (van der Waals: 1.47 Å) enable it to act as a bioisostere for hydroxyl groups, enhancing metabolic stability while preserving hydrogen-bonding capacity [2] . In the context of (3-(fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone, the –CH~2~F group significantly alters electron density at the azetidine nitrogen, modulating basicity (predicted ΔpK~a~ ≈ −0.5) and thereby influencing ion-pair interactions with aspartate/glutamate residues in target proteins [8].
Empirical evidence underscores the fluoromethyl group’s role in improving blood-brain barrier (BBB) penetration. Fluorination reduces polar surface area (PSA) and increases lipophilicity (cLogP +0.3–0.5), critical for CNS-targeted agents . For instance, fluoromethyl-substituted azetidines exhibit 2–3 fold higher BBB permeability in in vitro PAMPA assays compared to non-fluorinated analogues [8]. Additionally, the –CH~2~F group resists oxidative metabolism by cytochrome P450 enzymes, as confirmed in microsomal stability studies (t~1/2~ > 60 min vs. 15 min for hydroxymethyl derivatives) . This property is leveraged in ENT inhibitors, where the fluoromethyl group sustains target engagement without generating reactive metabolites [2].
Electrostatic surface potential (ESP) calculations further reveal that the fluoromethyl group creates a localized dipole moment (+δ on carbon, −δ on fluorine), enabling favorable interactions with hydrophobic pockets lined with backbone carbonyls. This is exemplified in σ1 receptor antagonists, where fluoromethyl-azetidine derivatives show 10-fold potency gains over methyl-substituted counterparts [4] [8].
Table 3: Impact of Fluoromethyl Substitution on Azetidine Pharmacokinetic Parameters
Parameter | Non-Fluorinated Azetidine | 3-Fluoromethyl Azetidine | Biological Consequence |
---|---|---|---|
Lipophilicity (cLogP) | 1.2–1.5 | 1.5–1.8 | Enhanced membrane permeability |
Metabolic Stability (t~1/2~) | 15–30 min (human microsomes) | >60 min (human microsomes) | Reduced clearance; prolonged exposure |
PSA | 40–45 Ų | 38–42 Ų | Improved BBB penetration |
Electrostatic Potential | Neutral | Dipole: +0.05 e (C), −0.25 e (F) | Targeted interactions with carbonyl motifs |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3